Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid, is a naturally occurring phenolic compound belonging to the class of caffeoylquinic acids (CQAs). It is widely distributed in various plants, including fruits, vegetables, and medicinal herbs such as Lonicera japonica, Artemisia argyi, Chrysanthemum morifolium, and Duhaldea nervosa [, , , , ]. This compound is classified as a dicaffeoylquinic acid due to the presence of two caffeoyl groups attached to a quinic acid core. Isochlorogenic acid A has garnered significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, hepatoprotective, and anti-neurodegenerative properties [, , , , , , , , ].
Isochlorogenic acid A can be synthesized through various methods:
The extraction process must be carefully controlled to prevent degradation of the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of isochlorogenic acid A post-extraction .
Isochlorogenic acid A has a complex molecular structure characterized by its ester linkages between caffeic acid and quinic acid moieties. The structural formula for isochlorogenic acid A is , indicating it contains 16 carbon atoms, 18 hydrogen atoms, and 9 oxygen atoms.
Isochlorogenic acid A participates in several chemical reactions:
The stability of isochlorogenic acid A under different pH levels and temperatures is crucial for its application in food and pharmaceutical industries .
Isochlorogenic acid A exhibits its biological effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. The mechanism involves:
Studies have shown that isochlorogenic acid A has a significant inhibitory effect on certain enzymes linked to oxidative stress, such as lipoxygenase and cyclooxygenase .
Relevant analyses indicate that isochlorogenic acid A retains its antioxidant properties even after exposure to heat during food processing .
Isochlorogenic acid A has garnered interest for its potential health benefits:
Isochlorogenic Acid A (ICQA), identified chemically as 3,5-dicaffeoylquinic acid, was first isolated from coffee beans in the mid-20th century. Initial structural studies in the 1950s revealed its dicaffeoyl ester configuration, distinguishing it from monocaffeoylquinic acids like chlorogenic acid (5-CQA) [5] [9]. The compound's nomenclature originates from Greek (chloros = green; genos = origin), referencing the green pigment formed upon oxidation—a characteristic observed during early isolation experiments [9]. ICQA occurs ubiquitously across plant families, with notably high concentrations in:
Traditional medicinal systems extensively utilize ICQA-rich plants. For example, Lonicera japonica formulations in Chinese medicine treat febrile diseases and inflammation, while South American Baccharis species exhibit antiparasitic properties attributed to ICQA [4] [8]. Evolutionary studies indicate ICQA biosynthesis emerged in vascular plants as a chemical defense mechanism against biotic stressors like herbivory and pathogens [7].
Table 1: Major Plant Sources of Isochlorogenic Acid A
Plant Species | Tissue | ICQA Concentration (Dry Weight) | Traditional Use |
---|---|---|---|
Lonicera japonica | Flowers | 2.8–4.1% | Anti-inflammatory, antiviral |
Coffea arabica | Green beans | 0.6–1.2% | Stimulant, antioxidant source |
Artemisia argyi | Leaves | 1.5–3.0% | Antimicrobial, moxibustion |
Erigeron breviscapus | Whole plant | 0.9–1.7% | Cerebrovascular disease treatment |
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